ethyl 1H-1,2,3-triazole-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2H-triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-10-5(9)4-3-6-8-7-4/h3H,2H2,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGCDMZWMQQHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423546 | |
| Record name | ethyl 1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1084802-21-0, 40594-98-7 | |
| Record name | 2H-1,2,3-Triazole-4-carboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1084802-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1H-1,2,3-triazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40594-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1H-1,2,3-triazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Pathways of Ethyl 1h 1,2,3 Triazole 4 Carboxylate
Established Synthetic Routes to the 1,2,3-Triazole Core
The construction of the 1,2,3-triazole ring is most famously achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. This reaction's utility has been immensely expanded by the introduction of metal catalysis, which offers significant advantages in terms of reaction rate and regioselectivity.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier example of "click chemistry," a concept introduced by K. B. Sharpless. nih.govorganic-chemistry.org This reaction unites a terminal alkyne, such as ethyl propiolate, with an organic azide to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.gov The uncatalyzed thermal reaction, by contrast, requires high temperatures and typically yields a mixture of both 1,4- and 1,5-regioisomers. nih.govorganic-chemistry.org The CuAAC reaction is valued for its reliability, high yields, mild reaction conditions, and tolerance of a wide array of functional groups. organic-chemistry.org
The catalytic cycle is understood to involve the formation of a copper(I) acetylide intermediate. This species then reacts with the azide, proceeding through a six-membered copper-containing intermediate before undergoing cyclization and subsequent protonolysis to release the triazole product and regenerate the copper catalyst. nih.gov The active Cu(I) catalyst can be generated in situ from various sources, most commonly from a copper(II) salt like CuSO₄ in the presence of a reducing agent such as sodium ascorbate. organic-chemistry.orgnsf.gov
A comparative study of different methodologies for CuAAC, including conventional heating, microwave irradiation, and solvent-free conditions, highlighted that microwave-assisted reactions can lead to higher yields in significantly less time than conventional heating. nih.gov For instance, the synthesis of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate was achieved in just 10 minutes under microwave heating at 80 °C. nih.gov
When synthesizing 1,2,3-triazoles using propiolates, the choice of reactant—the ester (e.g., ethyl propiolate) versus the corresponding carboxylic acid (propiolic acid)—is critical as it dictates the final product structure. The reaction of ethyl propiolate with an azide under standard CuAAC conditions is a non-decarboxylative process, yielding the desired ethyl 1,2,3-triazole-4-carboxylate product.
Conversely, when propiolic acid is used as the alkyne component, the CuAAC reaction often proceeds via a decarboxylative pathway. beilstein-journals.org Research has shown that in certain systems, particularly under flow conditions with a copper-on-charcoal (Cu/C) catalyst, the use of 2-ynoic acids results exclusively in the decarboxylated triazole product. nih.gov This suggests that the decarboxylation event, releasing CO₂, precedes the cycloaddition step. nih.gov Therefore, to obtain ethyl 1H-1,2,3-triazole-4-carboxylate, the use of ethyl propiolate is required to prevent the loss of the carboxylate group.
Optimization of non-decarboxylative CuAAC reactions often involves screening ligands, copper sources, solvents, and additives. Ligands such as tris((1-benzyl-4-triazolyl)methyl)amine (TBTA) are frequently employed to stabilize the Cu(I) oxidation state and prevent oxidative side reactions, which can be detrimental, especially in bioconjugation applications. nih.govnih.gov The combination of a copper(I) source, a base, and an acid (e.g., CuI/DIPEA/HOAc) has been shown to be a highly efficient catalytic system, where the acid accelerates the protonation of the C-Cu bond in the final steps of the catalytic cycle. organic-chemistry.org
The transition from batch to continuous-flow synthesis offers significant advantages for the production of triazoles, including improved safety, reproducibility, and scalability. beilstein-journals.orgnih.gov Several studies have demonstrated the feasibility of gram-scale production of 1,2,3-triazole-carboxylates using flow chemistry. beilstein-journals.org
In a typical setup, solutions of the azide and the alkyne (ethyl propiolate) are pumped through a heated reactor column packed with a heterogeneous catalyst, such as copper powder or copper-on-charcoal (Cu/C). nih.govbeilstein-journals.org The use of a heterogeneous catalyst simplifies product purification, as the catalyst is retained within the column. nih.gov
One study detailed a gram-scale synthesis of a 1,2,3-triazole-substituted β-aminocyclohexanecarboxylate. A solution of the reactants was pumped through a catalyst bed of copper powder, and after 100 minutes of collection, 2.06 grams of the purified triazole product were obtained, corresponding to a 96% yield. beilstein-journals.org Another protocol using a Cu/C catalyst achieved quantitative formation of 1,4-diphenyl-1H-1,2,3-triazole at 110 °C with a residence time of approximately 129 seconds. nih.gov These examples underscore the efficiency and high throughput of continuous-flow methods for preparing triazole compounds on a significant scale.
| Parameter | Condition 1 beilstein-journals.org | Condition 2 nih.gov |
| Catalyst | Copper Powder | Copper-on-Charcoal (Cu/C) |
| Solvent | CH₂Cl₂ | Dichloromethane (DCM) |
| Temperature | Room Temperature | 110 °C |
| Additives | DIEA + HOAc (0.04 equiv. each) | None |
| Flow Rate | 0.5 mL/min | 0.75 mL/min |
| Scale | 2.06 g produced in 100 min | 1.0 mmol scale optimized |
| Yield | 96% | >90% (quantitative) |
While the CuAAC reaction is dominant for producing 1,4-disubstituted (N1) triazoles, alternative methods are required to access other regioisomers, such as N2-aryl-1,2,3-triazole-carboxylates. A notable method is the copper-mediated annulation reaction between alkyl 3-aminoacrylates and aryldiazonium salts. organic-chemistry.orgacs.orgnih.gov This approach provides a direct, single-step route to these valuable compounds under mild conditions, avoiding traditional multi-step syntheses. organic-chemistry.org
Optimization studies identified CuCl₂ as the most effective copper source and acetonitrile (B52724) (MeCN) as the optimal solvent, achieving yields up to 85%. organic-chemistry.org The reaction demonstrates broad substrate compatibility, accommodating a wide range of electronically diverse aryldiazonium salts and various alkyl 3-aminoacrylates. organic-chemistry.org The proposed mechanism involves the initial formation of a complex between CuCl₂ and the alkyl 3-aminoacrylate, followed by a base-promoted cyclization and reductive elimination to yield the N2-aryl triazole product. acs.org
This protocol has been successfully applied to synthesize a variety of N2-aryl 1,2,3-triazole-carboxylates, showcasing its utility in generating druglike molecules. organic-chemistry.orgnih.gov
| Aryldiazonium Salt Substituent | Alkyl 3-aminoacrylate | Product Yield (%) organic-chemistry.org |
| 4-Me | Methyl 3-aminoacrylate | 85 |
| 4-OMe | Methyl 3-aminoacrylate | 81 |
| 4-F | Methyl 3-aminoacrylate | 75 |
| 4-Cl | Methyl 3-aminoacrylate | 82 |
| 4-CN | Methyl 3-aminoacrylate | 70 |
| 2-NO₂ | Methyl 3-aminoacrylate | 51 |
| 4-Ph | Ethyl 3-aminoacrylate | 78 |
Beyond cycloaddition and annulation reactions, the direct modification of the pre-formed 1,2,3-triazole ring, particularly through alkylation, is a common strategy to introduce diversity. This is especially relevant for generating different regioisomers of N-substituted triazoles.
The alkylation of an NH-1,2,3-triazole, such as this compound, can occur on two of the three nitrogen atoms, leading to a mixture of N1- and N2-substituted regioisomers. The inherent electronic properties of the triazole ring often result in a preferential, but not exclusive, site of reaction. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. nih.gov
One study investigating the alkylation of 5-aryl-4-trifluoroacetyltriazoles found that the reaction with benzyl (B1604629) chloride or bromide using sodium carbonate (Na₂CO₃) as a base in dimethylformamide (DMF) preferentially yielded the 2-substituted isomer. nih.gov The choice of base and solvent was shown to significantly impact both the yield and the regioselectivity of the reaction. For example, using cesium carbonate (Cs₂CO₃) or DBU resulted in lower selectivity, while NaH was ineffective. nih.gov This demonstrates that careful tuning of reaction parameters is essential to control the regiochemical outcome of the alkylation process.
| Base | Solvent | Isomer Ratio (N2:N1) nih.gov | Total Yield (%) nih.gov |
| Na₂CO₃ | DMF | 83:17 | 93 |
| K₂CO₃ | DMF | 84:16 | 95 |
| Cs₂CO₃ | DMF | 75:25 | 70 |
| DBU | DMF | 70:30 | 55 |
| NaH | DMF | - | 0 |
Other Synthetic Approaches to 1H- and 2H-1,2,3-Triazoles
Precursor Compounds and Reactants in Synthesis
The synthesis of this compound and its N-substituted derivatives is predominantly achieved through the cycloaddition of an azide with an alkyne. The primary alkyne reactant for this specific scaffold is ethyl propiolate , which provides the ethyl carboxylate group at the 4-position of the resulting triazole ring. nih.govarkat-usa.org Alternative precursors, such as ethyl 4,4-diethoxy-3-oxobutanoate , can also be employed in reactions with azides to yield related structures that can be converted to the target compound. mdpi.commdpi.com Another synthetic route involves the use of ethyl diazoacetate reacting with imines. nih.govprepchem.com
The other key reactant is an azide, which determines the substituent at the N1 position of the triazole ring. A wide array of organic azides can be used, allowing for significant molecular diversity.
Table 1: Key Precursor Compounds for the Synthesis of Ethyl 1H-1,2,3-triazole-4-carboxylates
| Reactant Type | Example Compound | Role in Final Structure |
|---|---|---|
| Alkyne | Ethyl propiolate | Forms the C4-C5 bond and provides the ethyl carboxylate group at C4. |
| Alkyne Precursor | Ethyl 4,4-diethoxy-3-oxobutanoate | Reacts with azides to form a triazole with a protected aldehyde at C5 and the ethyl carboxylate at C4. mdpi.commdpi.com |
| Diazo Compound | Ethyl diazoacetate | Alternative precursor that can react with imines to form the triazole ring. nih.gov |
| Azide | Benzyl azide | Provides the N1, N2, and N3 atoms and the N1-substituent (benzyl group). beilstein-journals.org |
| Azide | Aryl azides (e.g., Phenyl azide) | Provides the N1, N2, and N3 atoms and the N1-substituent (aryl group). nih.gov |
| Azide | Alkyl azides | Provides the N1, N2, and N3 atoms and the N1-substituent (alkyl group). |
Mechanistic Insights into Triazole Formation
The formation of the 1,2,3-triazole ring from an azide and an alkyne is governed by two principal mechanistic pathways: the thermal Huisgen 1,3-dipolar cycloaddition and the more contemporary metal-catalyzed variants.
Huisgen 1,3-Dipolar Cycloaddition: This reaction, first detailed by Rolf Huisgen, is a thermal, uncatalyzed [3+2] cycloaddition between a 1,3-dipole (the azide) and a dipolarophile (the alkyne). organic-chemistry.orgsphinxsai.com The mechanism is generally considered a concerted, pericyclic process where the 4 π-electrons of the azide and 2 π-electrons of the alkyne participate in a cycloaddition. sphinxsai.com However, this method typically requires elevated temperatures and often results in poor regioselectivity, yielding a mixture of both 1,4- and 1,5-disubstituted triazole isomers. beilstein-journals.orgnih.gov Theoretical studies on the reaction between aryl azides and ethyl propiolate suggest the process is a polar, single-step mechanism, challenging earlier postulations of a zwitterionic intermediate. nih.govresearchgate.net
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The discovery of copper(I) catalysis revolutionized triazole synthesis, forming the cornerstone of "click chemistry". beilstein-journals.orgnih.gov This reaction is highly regioselective, producing almost exclusively the 1,4-disubstituted isomer. nih.gov The mechanism is not a concerted cycloaddition but a stepwise process. beilstein-journals.org Current understanding suggests the following key steps:
Formation of a copper(I) acetylide complex from the terminal alkyne (ethyl propiolate) and a Cu(I) source. nih.govacs.org
Coordination of the azide to the copper acetylide, forming a ternary complex. nih.gov
An intramolecular cyclization step occurs, leading to a six-membered copper-containing intermediate (a copper triazolide). acs.org
Protonolysis releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst.
The dramatic rate enhancement and high regioselectivity of the CuAAC are attributed to the stepwise, copper-mediated process, which has a significantly lower activation energy than the uncatalyzed thermal reaction. beilstein-journals.org
Derivatization Strategies and Functionalization of the this compound Scaffold
The this compound core is a robust scaffold that allows for selective modifications at its functional groups. The stability of the aromatic triazole ring makes it an excellent platform for building more complex molecules. nih.gov
Carboxylic Functionality Modifications
The ethyl ester group at the C4 position is a prime site for derivatization, providing access to a variety of other functional groups.
Amide Formation: The most common modification is the conversion of the ethyl ester to a carboxamide. This can be achieved by direct amidation with primary or secondary amines. While traditional methods involve hydrolysis to the acid followed by coupling, modern procedures allow for direct conversion. Microwave-assisted synthesis in a neutral medium provides an efficient, environmentally friendly route to obtaining 1,2,4-triazole-3-carboxamides from their corresponding esters. researchgate.net This transformation makes the triazole scaffold a valuable surrogate for the peptide bond in peptidomimetics. nih.gov
Hydrolysis to Carboxylic Acid: The ethyl ester can be readily saponified (hydrolyzed) under basic conditions to yield the corresponding 1H-1,2,3-triazole-4-carboxylic acid. mdpi.com This acid is a versatile intermediate for further reactions, such as amide coupling using standard peptide coupling reagents.
Table 2: Examples of Carboxylic Functionality Modifications
| Starting Material | Reagents | Product | Transformation |
|---|---|---|---|
| Ethyl 1-aryl-1H-1,2,3-triazole-4-carboxylate | R¹R²NH, Toluene, Microwave | 1-Aryl-N-substituted-1H-1,2,3-triazole-4-carboxamide | Amidation researchgate.net |
Substitution Patterns and Regioselectivity
The reaction between an N-substituted azide and an unsymmetrical alkyne like ethyl propiolate can theoretically produce two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. The control of regioselectivity is a critical aspect of the synthesis.
1,4-Regioisomer: As mentioned, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for selectively synthesizing the 1,4-disubstituted isomer . nih.govnih.gov The mechanism, proceeding through a copper acetylide intermediate, directs the azide's terminal nitrogen to attack the internal carbon of the alkyne, leading exclusively to the 1,4-product. beilstein-journals.org This is the most common and desired isomer for many applications.
1,5-Regioisomer: The synthesis of the 1,5-disubstituted isomer is less common but can be achieved using alternative catalysts. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) , for example, proceeds through a different mechanism involving a ruthenium-vinylidene complex, which reverses the regioselectivity to favor the 1,5-product. nih.govresearchgate.net
Mixtures of Isomers: The uncatalyzed Huisgen thermal cycloaddition generally provides poor regioselectivity, resulting in a mixture of the 1,4- and 1,5-isomers, which often requires challenging separation. arkat-usa.orgbeilstein-journals.org
The choice of catalyst is therefore the primary determinant of the final substitution pattern.
Table 3: Comparison of Synthetic Methodologies and Resulting Regioselectivity
| Method | Catalyst | Typical Conditions | Predominant Product |
|---|---|---|---|
| Huisgen Cycloaddition | None | Thermal (High Temp.) | Mixture of 1,4- and 1,5-isomers researchgate.net |
| CuAAC ("Click Chemistry") | Copper(I) salt (e.g., CuI, CuSO₄/NaAsc) | Room Temp. to Mild Heat | 1,4-disubstituted isomer nih.gov |
Theoretical and Computational Investigations of Ethyl 1h 1,2,3 Triazole 4 Carboxylate
Quantum Mechanical Studies and Models
Quantum mechanical calculations are fundamental in understanding the behavior of triazole derivatives. These models are used to predict molecular geometries, relative energies of different forms, and electronic properties. For instance, theoretical modeling has been employed to assign the structures of newly synthesized 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines, a related class of compounds. researchgate.net The process often involves calculating the relative stability of possible tautomers and conformers to predict the most likely structures. researchgate.net
In studies on similar 1,2,3-triazole carboxylate derivatives, quantum chemical calculations have been performed to investigate different conformers. scielo.brscielo.br These computational models can explore the potential energy surface of the molecule, identifying stable equilibrium structures. scielo.brscielo.br Theoretical investigations also extend to understanding non-covalent interactions, which are crucial for the formation of molecular aggregates like dimers and catemers in solution and the solid state. mdpi.com The presence of a carboxyl group, or its ester derivative, makes these molecules prone to forming various aggregates, and computational models help evaluate their ability to form these non-covalent bonds. mdpi.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. It has been extensively applied to ethyl 1H-1,2,3-triazole-4-carboxylate and its analogues to complement and interpret experimental data. scielo.br DFT calculations are used to optimize molecular geometries, which can then be compared with data from single-crystal X-ray diffraction to validate the theoretical approach. scielo.brmdpi.com
A significant application of DFT is the calculation of spectroscopic properties. For example, theoretical ¹H Nuclear Magnetic Resonance (NMR) spectra can be calculated and compared with experimental results to elucidate the conformational behavior of these molecules in solution, which may differ significantly from their solid-state structures. scielo.brscielo.br Furthermore, Time-Dependent DFT (TDDFT) is utilized to simulate electronic transitions, helping to understand the optical properties of these compounds. mdpi.com
DFT is also a powerful tool for analyzing the reactivity and electronic nature of triazoles. Calculations of Frontier Molecular Orbitals (HOMO and LUMO), Natural Bond Orbital (NBO) charge distribution, and Molecular Electrostatic Potential (MEP) maps provide insights into the molecule's chemical reactivity. researchgate.netresearchgate.net These descriptors help identify electrophilic and nucleophilic sites and predict how the molecule will interact with other reagents or biological targets. researchgate.netnih.gov Hirshfeld surface analysis, another tool often used in conjunction with DFT, helps in studying various intermolecular interactions within the crystal structure. mdpi.com
Table 1: Selected DFT Functionals and Basis Sets Used in Triazole Research
| Functional/Method | Basis Set | Application | Reference(s) |
|---|---|---|---|
| ωB97x-D | 6-31G(d,p) | Conformer analysis, geometry optimization | scielo.br |
| B3LYP | 6-31G(d,p) | Calculation of NMR chemical shifts | scielo.brscielo.br |
| B3LYP | 6-311+G(2d,p) | Optimization, GIAO NMR calculations | mdpi.com |
| M06-2X | 6–311++G(d,p) | Tautomer stability, UV/vis spectra simulation | researchgate.net |
| B3LYP | DZVP2 | Reaction mechanism investigation | acs.org |
Tautomerism and Isomerism Analysis
The 1,2,3-triazole ring exhibits prototropic tautomerism, meaning it can exist in different forms depending on the position of a proton. researchgate.netresearchgate.net The main forms are the 1H- and 2H-tautomers. researchgate.netresearchgate.net Studies on the parent 1,2,3-triazole in aqueous solution have shown that the 2H-tautomer is favored, likely due to lone-pair repulsion. rsc.org The specific substituents on the triazole ring can influence this tautomeric equilibrium. researchgate.net
Beyond tautomerism, substituted triazoles like this compound can exist as different conformational isomers due to rotation around single bonds. scielo.brscielo.br For example, in related 1,2,3-triazole derivatives, the orientation of the substituent groups relative to the triazole ring can lead to multiple stable conformers. scielo.brresearchgate.netnih.gov DFT calculations have been instrumental in exploring these conformational possibilities, finding multiple equilibrium structures and determining their relative stabilities. scielo.brscielo.br Experimental X-ray crystallography reveals the specific conformer present in the solid state, which is often stabilized by intermolecular interactions like hydrogen bonds and π–π stacking within the crystal lattice. researchgate.netnih.gov
Spectroscopic Studies (NMR, IR, MS) in Structural Elucidation and Tautomeric Characterization
Spectroscopic techniques are indispensable for the characterization of this compound and its derivatives.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure. nih.gov In derivatives of ethyl 1,2,3-triazole-4-carboxylate, the chemical shift of the proton on the triazole ring (H5) typically appears as a singlet in the range of 8.00–8.75 ppm. mdpi.commdpi.commdpi.com The ethyl ester group gives rise to a characteristic triplet and quartet pattern for the methyl and methylene (B1212753) protons, respectively. nih.gov The corresponding carbons of the triazole ring (C4 and C5) appear in the ¹³C NMR spectrum in the regions of 139-149 ppm and 122-128 ppm, respectively. mdpi.com The combination of experimental NMR data with theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method has proven to be a powerful approach for the fine structural analysis of these compounds in solution. mdpi.com This combined method allows for a more precise assignment of signals and a deeper understanding of the conformational dynamics. scielo.brscielo.br
Table 2: Representative NMR Chemical Shifts (δ, ppm) for the Ethyl 1,2,3-Triazole-4-Carboxylate Scaffold
| Nucleus | Group | Typical Chemical Shift (ppm) | Multiplicity | Reference(s) |
|---|---|---|---|---|
| ¹H | Triazole-H5 | 8.00 - 8.75 | singlet | mdpi.commdpi.com |
| ¹H | -O-CH₂ -CH₃ | ~4.15 - 4.40 | quartet | nih.gov |
| ¹H | -O-CH₂-CH₃ | ~1.21 - 1.40 | triplet | nih.gov |
| ¹³C | C =O (Ester) | ~160 - 168 | singlet | nih.gov |
| ¹³C | Triazole-C4 | ~139 - 149 | singlet | mdpi.com |
| ¹³C | Triazole-C5 | ~122 - 128 | singlet | mdpi.com |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. A vibrational assignment for the parent 1,2,3-triazole has been established, providing a basis for interpreting the spectra of its derivatives. rsc.org Characteristic absorption bands include those for the N=N stretching of the triazole ring (around 1417–1424 cm⁻¹) and C-H aromatic vibrations (around 3080-3130 cm⁻¹). mdpi.comresearchgate.net The ester group is readily identified by the strong C=O stretching vibration. These experimental spectra can be compared with those generated from DFT calculations to confirm vibrational assignments. mdpi.com
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds by providing a highly accurate mass-to-charge ratio. nih.gov Electron ionization mass spectra of the parent 1,2,3-triazole and related structures are available in databases and serve as a reference for fragmentation patterns. nist.govnist.gov Computational chemistry can also predict values such as the collision cross-section (CCS), which is a parameter related to the ion's shape and can be measured by ion mobility-mass spectrometry, providing another layer of structural information. uni.lu
Photoelectron Spectroscopy and Electronic Structure
While specific photoelectron spectroscopy data for this compound is not widely reported, the electronic structure of this class of compounds has been extensively investigated using computational methods. These theoretical approaches provide similar insights into orbital energies and electronic distribution as would be obtained from photoelectron spectroscopy.
Furthermore, Molecular Electrostatic Potential (MEP) maps are calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net These maps show regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net This information is vital for understanding how the molecule interacts with biological receptors and other chemical species. researchgate.net
Medicinal Chemistry and Biological Applications of Ethyl 1h 1,2,3 Triazole 4 Carboxylate Derivatives
Role as a Bioisostere in Drug Design
The 1,2,3-triazole ring is widely employed as a bioisostere, a chemical substituent that can replace another functional group without significantly altering the molecule's biological activity, but potentially improving its pharmacokinetic or pharmacodynamic profile. unimore.itresearchgate.net This heterocycle is particularly valued for its ability to mimic various functional groups and for its inherent stability. unimore.itflemingcollege.ca
The structural and electronic characteristics of the 1,2,3-triazole ring allow it to effectively mimic amides, esters, and carboxylic acids, with amide bond replacement being the most predominant application. unimore.itresearchgate.net
Amide Bioisostere : The 1,4-disubstituted 1,2,3-triazole is an excellent bioisostere for a trans-amide bond. nih.gov It shares several key properties with the amide group, including planarity, a comparable dipole moment, and the ability to participate in hydrogen bonding. nih.gov The distance between substituents on the triazole ring is similar to that in a trans-amide, allowing it to fit into corresponding binding sites. nih.gov Furthermore, the triazole ring can engage in various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors. nih.govfrontiersin.org
Ester Bioisostere : Although less common than amide replacement, the 1,2,3-triazole ring has been used as a surrogate for ester functionalities, particularly lactones. unimore.it This isosteric replacement was demonstrated in the design of antitubulin compounds derived from steganacin (B1217048) and podophyllotoxin (B1678966), where the triazole derivatives maintained the biological activity of the parent natural products. unimore.it
Carboxylic Acid Bioisostere : The 1,2,3-triazole ring is not a classic isostere for a carboxylic acid; however, specific derivatives like N-substituted 4-hydroxy-1,2,3-triazoles have been investigated as effective mimics. unimore.itresearchgate.net These hydroxytriazoles act as bioisosteres of the carboxylic acid function and can improve properties such as cell permeability. researchgate.net
A primary advantage of using the 1,2,3-triazole scaffold as a bioisostere is its exceptional stability in biological systems. unimore.itflemingcollege.ca Unlike amides and esters, which are susceptible to enzymatic hydrolysis, the triazole ring is resistant to hydrolytic, oxidative, and reductive conditions. nih.govunimore.itflemingcollege.ca
This inherent stability prevents metabolic degradation, which can extend the half-life and duration of action of a drug molecule. researchgate.netnih.gov Studies have shown that replacing a metabolically labile amide bond with a 1,2,3-triazole linker can lead to significantly improved metabolic stability. chemrxiv.org This resistance to breakdown by common metabolic enzymes, such as cytochrome P450s, makes the triazole ring an ideal and robust linker or scaffold in the development of new therapeutic agents. researchgate.netnih.gov For instance, the bioisosteric replacement of an amide in certain dopamine (B1211576) D4 receptor ligands with a 1,2,3-triazole resulted in analogs with improved metabolic stability. chemrxiv.org
Pharmacokinetic Profiling of Derivatives
The pharmacokinetic properties of drug candidates are critical for their success. The use of the 1,2,3-triazole core has been shown to favorably influence these profiles, particularly concerning metabolic stability and in vivo half-life.
Human liver microsomes (HLM) are a standard in vitro model used to assess the metabolic stability of compounds. springernature.com Studies on various 1,2,3-triazole derivatives demonstrate that their structure significantly influences their stability. In an analysis of triazole-based nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors, derivatives showed variable but often high stability in HLM. nih.gov For example, after a 60-minute incubation, several compounds showed over 70% of the parent compound remaining. nih.gov
The data below, derived from a study on triazole-based NAMPT inhibitors, illustrates the metabolic stability of different derivatives in human and rat liver microsomes. nih.gov
| Compound ID | Substituent/Linker Variation | % Residual Substrate (HLM) | % Residual Substrate (RLM) |
|---|---|---|---|
| A1 | - | 72% | - |
| A3 | Benzene (B151609) in linker | - | 21% |
| A5 | - | 92% | 62% |
| A6 | C6 aliphatic linker | - | - |
| U1 | Urea-based | - | - |
| U3 | Urea-based with benzene in linker | - | - |
This table is interactive. Click on headers to sort. Data sourced from a study on triazole-based NAMPT inhibitors. nih.gov HLM: Human Liver Microsomes, RLM: Rat Liver Microsomes.
The results indicate that structural modifications, such as the nature of the linker, can impact microsomal stability. nih.gov For instance, compound A5 was found to be slightly more stable than A6, suggesting that a C6 aliphatic linker might influence stability. nih.gov Generally, replacing metabolically weak linkages with a triazole ring is a recognized strategy to enhance stability against phase I metabolism. nih.govchemrxiv.org
The metabolic stability of a compound is often directly related to its in vivo half-life. By resisting metabolic degradation, 1,2,3-triazole-containing drugs can exhibit extended half-lives. researchgate.net While direct in vivo data for ethyl 1H-1,2,3-triazole-4-carboxylate derivatives are specific to each final drug candidate, in vitro half-life calculations from microsomal stability studies provide a strong indication of in vivo performance. scispace.com
In a study of novel triazole antitubercular agents, metabolic stability in rat liver microsomes was used to calculate key pharmacokinetic parameters, including the in vitro half-life (t½). scispace.com
| Compound ID | Chemical Class | In Vitro t½ (min) | Intrinsic Clearance (μL/min/mg) |
|---|---|---|---|
| MSDRT 11 | Cyclohex-3-enyl derivative | 1386.2 | 0.5 |
| MSDRT 12 | Cyclohex-3-enyl derivative | 154.0 | 4.5 |
This table is interactive. Click on headers to sort. Data adapted from a study on antitubercular 1,2,4-triazoles in rat liver microsomes. scispace.com
The data shows that some derivatives, like MSDRT 11, can be exceptionally stable with a very long calculated half-life, while others like MSDRT 12 have a more moderate profile, which may be more desirable for a drug candidate. scispace.com The strategic incorporation of a triazole ring is thus a key tool for medicinal chemists to modulate the half-life of a potential drug. researchgate.netscispace.com
Therapeutic Potential and Drug Development
The versatile 1,2,3-triazole scaffold, central to this compound, has been integral to the development of novel therapeutic agents across multiple disease areas. tandfonline.comnih.gov Its utility as a stable linker and pharmacophore has led to the creation of hybrid molecules with significant biological activity. tandfonline.comnih.gov
Derivatives have shown considerable promise as:
Anticancer Agents : The 1,2,3-triazole moiety is a component of numerous compounds designed as anticancer agents. nih.govfrontiersin.org These derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle. researchgate.net Hybrids incorporating the triazole ring with other known anticancer pharmacophores like indole, chalcone (B49325), and podophyllotoxin have been developed. frontiersin.orgnih.gov For example, certain 1,2,3-triazole-containing chalcone derivatives have demonstrated potent activity against the A549 lung cancer cell line. frontiersin.org
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| 1,2,3-Triazole-Chalcone | 7a | A549 (Lung) | 8.67 |
| 1,2,3-Triazole-Chalcone | 7c | A549 (Lung) | 9.74 |
| 1,2,3-Triazole-Etodolac | 13a | A549 (Lung) | 3.65 |
| 1,2,3-Triazole-Etodolac | 13b | A549 (Lung) | 3.29 |
| Podophyllotoxin | Doxorubicin (Reference) | A549 (Lung) | 3.24 - 4.39 |
This table is interactive. Click on headers to sort. IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data sourced from studies on 1,2,3-triazole-containing hybrids. frontiersin.org
Antifungal Agents : The 1,2,3-triazole nucleus is considered a privileged scaffold in the development of new antifungal drugs, particularly against resistant strains like Candida albicans. nih.gov It serves as a prominent isostere of the 1,2,4-triazole (B32235) core found in many established antifungal medications. nih.gov
Anti-inflammatory and Antimicrobial Agents : The core compound is utilized in the synthesis of pharmaceuticals with anti-inflammatory and antimicrobial properties. chemimpex.com Its ability to act as a stable surrogate for amide or ester groups allows for the creation of novel agents with improved pharmacological profiles. unimore.itresearchgate.net
The broad therapeutic potential of these derivatives continues to make them an area of intense research and development in medicinal chemistry. researchgate.netnih.gov
Anticancer Activities
Derivatives of 1,2,3-triazole have emerged as a significant class of compounds in anticancer research due to their wide range of biological activities. nih.govnih.gov The 1,2,3-triazole core is a key building block in the development of new anticancer agents. researchgate.net Research has shown that 1,2,3-triazole-4-carboxamide derivatives, which can be synthesized from this compound, exhibit notable cytotoxic potential against various cancer cell lines. mdpi.commdpi.com
In one study, novel 1,2,3-triazole carboxamide derivatives were synthesized and evaluated for their in vitro cytotoxicity against four cancer cell lines: HeLa (cervical cancer), PANC-1 (pancreatic cancer), HCT-116 (colon cancer), and A-549 (lung cancer). Several of these compounds displayed significant anticancer activity. mdpi.commdpi.com For instance, some derivatives showed promising activity against non-small-cell lung cancer (NSCLC) H460 cells. nih.gov Specifically, a phosphonate (B1237965) 1,2,3-triazole derivative demonstrated the best antiproliferative activity against HT-1080 fibrosarcoma cell lines. researchgate.net
Furthermore, hybrids of 1,2,3-triazole with other pharmacologically active moieties have been investigated. For example, 1,2,3-triazole-containing chalcone derivatives have shown potential activity against A549 cells. nih.gov Similarly, hybrids of cabotegravir (B606451) with 1,2,3-triazoles have been synthesized, with some exhibiting promising antitumor abilities against H460 cells. nih.gov The anticancer potential of compounds based on 5-amino-1-aryl-1H-1,2,3-triazoles scaffolds and their fused polycyclic derivatives has also been confirmed.
The table below summarizes the anticancer activity of selected 1,2,3-triazole derivatives against various cancer cell lines.
| Compound Type | Cell Line | Activity (IC50/GI50) | Reference |
| Phosphonate 1,2,3-triazole derivative | HT-1080 | 15.13 µM | researchgate.net |
| Phosphonate 1,2,3-triazole derivative | A-549 | 21.25 µM | researchgate.net |
| Phosphonate 1,2,3-triazole derivative | MCF-7 | 18.06 µM | researchgate.net |
| Phosphonate 1,2,3-triazole derivative | MDA-MB-231 | 16.32 µM | researchgate.net |
| 1,2,3-Triazole-cabotegravir hybrid (5i) | H460 | 6.06 µM | nih.gov |
| 1,2,3-Triazole/1,2,4-triazole hybrid (6a) | Multiple | 40 nM | |
| 1,2,3-Triazole/1,2,4-triazole hybrid (6b) | Multiple | 35 nM |
Antiprotozoal and Antiparasitic Activities
The 1,2,3-triazole scaffold has been identified as a privileged structure in the development of drugs against parasitic diseases, including those caused by protozoa.
While specific studies on the inhibition of rhodesain by this compound derivatives were not found in the searched literature, broader research on the trypanocidal activity of 1,2,3-triazole derivatives has shown promising results. Chagas disease, caused by the protozoan Trypanosoma cruzi, is a major health concern, and new therapeutic options are urgently needed.
A study evaluating a series of 1,2,3-triazole analogues against T. cruzi identified several compounds with potent activity. Three derivatives, in particular, showed remarkable effects against the trypomastigote form of the parasite, with IC50 values significantly lower than the reference drug, benznidazole. These compounds were also effective against the intracellular amastigote form, which is crucial for clearing the infection.
The following table details the trypanocidal activity of selected 1,2,3-triazole derivatives.
| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| 1d | T. cruzi trypomastigotes | 0.21 | >2380 | |
| 1f | T. cruzi trypomastigotes | 1.23 | >121 | |
| 1g | T. cruzi trypomastigotes | 2.28 | >65 | |
| 1d | T. cruzi amastigotes | 3.27 | >152 | |
| 1f | T. cruzi amastigotes | 3.50 | >42 | |
| 1g | T. cruzi amastigotes | 6.20 | >24 | |
| Benznidazole (reference) | T. cruzi trypomastigotes | 22.79 | >4 | |
| Benznidazole (reference) | T. cruzi amastigotes | 4.67 | >21 |
Malaria remains a devastating global disease, and the development of new antimalarial drugs is a priority due to the emergence of drug-resistant strains of Plasmodium falciparum. nih.gov The 1,2,3-triazole nucleus has been explored for the development of novel anti-malarial agents. nih.gov
Research into 1,2,3-triazole-naphthoquinone conjugates has yielded compounds with significant in vitro activity against chloroquine-sensitive strains of P. falciparum. nih.gov In one study, a series of these conjugates were synthesized and evaluated, with several compounds showing IC50 values in the low micromolar range. nih.gov Another study focused on 1,2,3-triazole-2-amino-1,4-naphthoquinone derivatives, which also demonstrated promising antimalarial activity.
The table below presents the anti-malarial activity of selected 1,2,3-triazole derivatives.
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| 3s | F-32 Tanzania (chloroquine-sensitive) | 0.8 | nih.gov |
| 3j | F-32 Tanzania (chloroquine-sensitive) | 1.2 | nih.gov |
| 3d | F-32 Tanzania (chloroquine-sensitive) | 1.9 | nih.gov |
| 8 | W2 (chloroquine-resistant) | Not specified, but identified as a hit molecule | |
| 11 | W2 (chloroquine-resistant) | Not specified, but identified as a hit molecule |
Antifungal Properties
Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is recognized as a key compound in the development of antifungal agents. The 1,2,3-triazole scaffold is a component of several clinically used antifungal drugs.
A study on novel benzylic 1,2,3-triazole-4-carboxamides, which are structurally related to this compound, demonstrated their in vitro activity against a range of clinically relevant fungal species. The synthesized compounds were particularly effective against filamentous fungi and various Candida species. For instance, some derivatives showed fungicidal activity against Rhizopus oryzae that was superior to the reference drug itraconazole.
The antifungal activity of these compounds is often attributed to their ability to inhibit key fungal enzymes. The table below shows the minimum inhibitory concentrations (MIC) of selected 1,2,3-triazole-4-carboxamide derivatives.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| 3d | Rhizopus oryzae | Lower than itraconazole | |
| 3e | Rhizopus oryzae | Lower than itraconazole |
Antimicrobial and Antibacterial Applications
The 1,2,3-triazole moiety is a versatile scaffold for the development of new antimicrobial and antibacterial agents. Derivatives of this compound have been investigated for their potential in this area.
A series of novel 1H-1,2,3-triazole and carboxylate derivatives of metronidazole (B1676534) were synthesized and showed potent inhibition of both fungal and bacterial growth. Several of these synthesized compounds displayed excellent antimicrobial activity, surpassing that of the parent compound, metronidazole.
In another study, novel aryl-substituted-1,2,3-triazoles linked to carbohydrate units were synthesized and evaluated for their antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. The results indicated that S. aureus was particularly susceptible to these compounds.
The table below presents the minimum inhibitory concentration (MIC) values for selected 1,2,3-triazole derivatives against various bacterial strains.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Metronidazole 1H-1,2,3-triazole derivative (5b) | Multiple | Potent activity reported | |
| Metronidazole 1H-1,2,3-triazole derivative (5c) | Multiple | Potent activity reported | |
| Metronidazole 1H-1,2,3-triazole derivative (5e) | Multiple | Potent activity reported | |
| Metronidazole carboxylate derivative (7b) | Multiple | Potent activity reported | |
| Metronidazole carboxylate derivative (7e) | Multiple | Potent activity reported | |
| 1,2,3-Triazole glycoside (5) | S. aureus | 5 | |
| 1,2,3-Triazole glycoside (5) | P. aeruginosa | 5 | |
| 1,2,3-Triazole glycoside (6) | S. aureus | 10 | |
| 1,2,3-Triazole glycoside (6) | P. aeruginosa | 10 | |
| 1,2,3-Triazole glycoside (7) | S. aureus | 10 | |
| 1,2,3-Triazole glycoside (7) | P. aeruginosa | 10 | |
| 1,2,3-Triazole glycoside (9) | S. aureus | 10 | |
| 1,2,3-Triazole glycoside (9) | P. aeruginosa | 10 |
Anti-diabetic and Anti-inflammatory Activities
Derivatives of the triazole family have shown potential in managing diabetes and inflammation.
In the context of anti-diabetic activity , 1,2,3-triazole derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption. The inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes. A study on novel pyridazine-triazole hybrid molecules, which include a carboxylate group, demonstrated their potential as inhibitors of rat intestinal α-glucosidase. One compound, in particular, showed good inhibition in the series.
The table below shows the α-glucosidase inhibitory activity of a selected pyridazine-triazole hybrid.
| Compound | Enzyme | IC50 | Reference |
| 10k | Rat intestinal α-glucosidase | Good inhibition reported |
For anti-inflammatory activity , ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is used in the synthesis of anti-inflammatory agents. The anti-inflammatory effect of triazole derivatives is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. A study of 1,2,4-triazole derivatives as COX inhibitors showed that some compounds exhibited potent and selective inhibition of COX-2. Another study on new 1,2,3-triazole/1,2,4-triazole hybrids also identified compounds with significant COX-2 selectivity.
The table below presents the COX inhibitory activity of selected triazole derivatives.
Antiviral and Antitubercular Research
Derivatives of 1,2,3-triazole have emerged as a significant class of nitrogen-containing heterocycles in the search for new therapeutic agents, demonstrating notable potential in combating infectious diseases. researchgate.net Research into their antitubercular properties has shown that these compounds are promising candidates for the development of new drugs against Mycobacterium tuberculosis (MTB). researchgate.netrsc.org A synthesized library of 1,4-disubstituted-1,2,3-triazole derivatives, prepared via click chemistry, yielded several compounds with promising inhibitory activity against the drug-sensitive H37Ra strain of MTB, with minimum inhibitory concentration (MIC) values ranging from 5.8 to 29.9 µg/mL. rsc.orgrsc.org Specifically, a collection of 1,2,3-triazolyl fatty acid derivatives was synthesized and tested, with many showing activity and some analogs displaying efficacy at micromolar concentrations. nih.gov The structural versatility of the triazole core allows for modifications that can enhance potency, making these derivatives a focal point in developing novel anti-TB agents that could potentially circumvent existing drug resistance mechanisms. researchgate.net
The triazole scaffold is also a cornerstone in the development of antiviral agents, with derivatives showing activity against a wide range of viruses, including SARS-CoV-2, hepatitis B and C, and influenza. eurekaselect.com The chemical stability and unique binding capabilities of the triazole ring contribute to its utility in antiviral drug design. eurekaselect.comnuft.edu.ua For instance, recent studies have focused on 1,2,3-triazole-benzofused molecular conjugates as potential inhibitors of SARS-CoV-2 variants. mdpi.com Molecular docking and in vitro assays revealed that certain triazole compounds exhibit promising binding scores against the SARS-CoV-2 and Omicron spike proteins, suggesting a mechanism that prevents viral entry into host cells, thereby reducing viral replication and infection. mdpi.com One particular compound demonstrated significant potency, with an IC50 of 74.51 nM against the SARS-CoV-2 spike protein. mdpi.com
Potential in Alzheimer's Disease Research
Alzheimer's disease (AD) is a complex neurodegenerative disorder with a multifactorial pathology, which has led to the failure of many single-target drugs in clinical trials. nih.govnih.gov This complexity has spurred the design of multi-target agents, and derivatives of 1,2,3-triazole are at the forefront of this research. nih.govbohrium.com Scientists have designed and synthesized novel series of 1,2,3-triazole hybrids, such as triazole-chromenone carboxamides and triazole-based thiosemicarbazones, to simultaneously address several pathological factors in AD. nih.govmdpi.com
A primary strategy involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to manage the cholinergic deficit observed in AD patients. bohrium.commdpi.com Several synthesized triazole derivatives have displayed potent, dose-dependent inhibition of these enzymes. nih.govmdpi.com For example, a series of triazole-based thiosemicarbazones showed IC50 values ranging from 0.10 to 12.20 µM against AChE and 0.20 to 14.10 µM against BuChE. mdpi.com Beyond cholinesterase inhibition, research has expanded to include other targets. Certain 1,2,3-triazole-chromenone carboxamides have been found to inhibit beta-secretase 1 (BACE1), an enzyme involved in the production of amyloid-beta plaques. nih.govlookchem.com Furthermore, select derivatives have shown desirable neuroprotective effects against oxidative stress-induced cell death and the ability to chelate metal ions that are implicated in AD pathology. nih.govnih.gov
| Compound Type | Target Enzyme | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| Triazole N-acylhydrazone Hybrid (3e) | AChE | 26.30 µM | nih.gov |
| 1,2,3-Triazole-Chromenone Carboxamide (11b) | AChE | 1.80 µM | nih.gov |
| 1,2,3-Triazole-Chromenone Carboxamide (11b) | BACE1 | 21.13 µM | nih.gov |
| Triazole-based Thiosemicarbazones (6a-u) | AChE | 0.10 - 12.20 µM | mdpi.com |
| Triazole-based Thiosemicarbazones (6a-u) | BuChE | 0.20 - 14.10 µM | mdpi.com |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to the rational design of this compound derivatives, providing critical insights into how specific structural modifications influence biological activity. rsc.orgbohrium.com By systematically altering substituents on the triazole core and its associated scaffolds, researchers can identify key pharmacophoric features required for potency and selectivity. These studies are essential for optimizing lead compounds into viable drug candidates for various therapeutic targets, from infectious diseases to neurodegenerative disorders. bohrium.comresearchgate.net
Impact of Substituents on Biological Activity
The biological activity of triazole derivatives is highly dependent on the nature and position of their substituents. nih.gov In antitubercular research, SAR studies of 1,2,3-triazolyl fatty acid derivatives revealed that both the position of the triazole ring and the length of the alkyl chain are critical for activity. nih.gov The most potent compounds against M. tuberculosis were those where the triazole moiety was at the C-2 position of the fatty acid chain, combined with a chain length of eight or ten carbon atoms. nih.gov Furthermore, the regiochemistry of the triazole ring itself is crucial; 1,4-disubstituted isomers were found to be significantly more active than their 1,5-disubstituted counterparts. nih.gov
In the context of Alzheimer's disease, SAR analysis of 1,2,3-triazole-chromenone carboxamides highlighted the importance of specific structural motifs for AChE inhibition. lookchem.com Derivatives containing a benzylpiperidinyl moiety showed better anti-AChE activity, a feature that mimics a fragment of the approved drug donepezil. lookchem.com The electronic properties of substituents on the benzyl (B1604629) group attached to the 1,2,3-triazole ring also directly influenced inhibitory activity, demonstrating that fine-tuning these peripheral structures is key to enhancing potency. lookchem.com
| Therapeutic Area | Structural Feature | Impact on Activity | Reference |
|---|---|---|---|
| Antitubercular | Position of triazole on fatty acid chain | C-2 position is most potent | nih.gov |
| Alkyl chain length | 8 or 10 carbons optimal | nih.gov | |
| Triazole isomerism | 1,4-disubstituted isomers are more active than 1,5-isomers | nih.gov | |
| Anti-Alzheimer's (AChE Inhibition) | Positively charged center | Benzylpiperidinyl moiety enhances activity | lookchem.com |
| Substituents on benzyl group | Electronic properties directly affect potency | lookchem.com |
Molecular Docking and Binding Mode Analysis
Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor or enzyme. pensoft.net For derivatives of this compound, docking studies are routinely employed to elucidate binding modes and guide the synthesis of more effective inhibitors. rsc.orgpensoft.net This in silico method allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, between the triazole derivative and the active site of a biological target. ajgreenchem.com
In antitubercular drug discovery, molecular docking of 1,2,3-triazole derivatives has been performed against essential enzymes like the DprE1 enzyme of MTB to understand the structural basis of their inhibitory activity. rsc.org Similarly, for anti-Alzheimer's agents, docking studies have helped to map the interactions of triazole hybrids within the binding pockets of AChE and BACE1. nih.gov In antiviral research, docking has been used to model how triazole conjugates bind to SARS-CoV-2 spike proteins, providing a rationale for their mechanism of action. mdpi.com These computational analyses are invaluable for predicting the potency of novel compounds and refining their structures to achieve better binding and higher biological activity. pensoft.netijcrcps.com
Selectivity and Mechanism of Action Studies
Understanding the mechanism of action and selectivity of triazole derivatives is crucial for their development as safe and effective drugs. The mechanism is often directly related to the inhibition of specific biological targets. For instance, in Alzheimer's disease research, the primary mechanism involves the inhibition of enzymes like AChE and BACE1. nih.govnih.gov In the context of tuberculosis, the mechanism can be attributed to the inhibition of vital mycobacterial enzymes such as DprE1. rsc.org For antiviral applications against SARS-CoV-2, the proposed mechanism is the prevention of viral entry by binding to spike proteins. mdpi.com
Selectivity is a critical parameter that determines the therapeutic window of a drug. Research has focused on designing triazole derivatives that selectively inhibit their intended target over other related proteins to minimize off-target effects. A notable example is the development of 1,2,3-triazole/1,2,4-triazole hybrids as selective COX-2 inhibitors for anti-inflammatory applications, which offers an advantage over non-selective NSAIDs. nih.gov Selectivity is often quantified by comparing the compound's efficacy against its target with its cytotoxicity against host cells, a ratio known as the selectivity index (SI). mdpi.com Studies on anticancer triazole derivatives have also assessed selectivity by comparing cytotoxicity in cancer cell lines versus normal human fibroblasts. nih.gov
Toxicity and Biocompatibility Assessments
The evaluation of toxicity and biocompatibility is a non-negotiable step in the drug development pipeline for any new chemical entity, including this compound derivatives. These assessments aim to ensure that a compound is safe for potential therapeutic use. A variety of methods are employed, ranging from in silico predictions to in vitro cellular assays. rsc.orgnih.gov
Computational tools, such as the Osiris platform, are used for early-stage toxicity risk assessment, predicting properties like tumorigenicity and undesired effects. nih.gov Experimental validation is commonly performed using cytotoxicity assays, such as the MTT assay, on various human cell lines. rsc.orgijpsdronline.com In several studies, promising antitubercular and anti-Alzheimer's triazole derivatives have been tested against human cell lines (e.g., THP-1, A549, PANC-1) and were found to have no significant cytotoxic activity at their effective concentrations, indicating good biocompatibility. rsc.orgnih.gov For antiviral agents, cytotoxicity is measured as the 50% cytotoxic concentration (CC50) and compared with the 50% effective concentration (EC50) to determine the selectivity index, providing a quantitative measure of the compound's safety margin. mdpi.com These assessments are critical for identifying lead compounds that possess a favorable balance of high efficacy and low toxicity.
Applications in Materials Science and Functional Materials
Triazole-Based Ligands for Nanoparticle Functionalization
Specific research detailing the use of ethyl 1H-1,2,3-triazole-4-carboxylate as a direct ligand for nanoparticle functionalization is not prominently available in the reviewed literature. However, the broader class of 1,2,3-triazole-containing molecules, often synthesized through "click chemistry," is widely recognized for its role in surface modification and stabilization of nanoparticles, including gold nanoparticles (AuNPs) nih.gov. The triazole ring is valued for its ability to coordinate with metal ions and surfaces nih.gov.
Dendrimers in Catalysis and Nanoreactors
The incorporation of 1,2,3-triazole rings into the structure of dendrimers is a key strategy for creating efficient nanoreactors and catalysts nih.gov. These triazole units can coordinate with metal ions, leading to applications in catalysis nih.gov. While the general synthetic approach often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create these triazole-functionalized dendrimers, specific examples starting directly from this compound are not detailed in the available research.
Antimicrobial and Antifouling Properties in Water Treatment
Numerous studies have demonstrated the potent antimicrobial, including antifungal and antibacterial, activities of various 1H-1,2,3-triazole derivatives beilstein-journals.orgmdpi.comnih.gov. For instance, a series of novel 1H-1,2,3-triazole derivatives of metronidazole (B1676534) showed higher inhibition rates of fungal and bacterial growth compared to the parent compound beilstein-journals.orgnih.gov. However, the direct application or testing of this compound for antimicrobial or antifouling purposes, particularly in the context of water treatment, is not specified in the reviewed scientific literature.
Aggregation-Induced Emission (AIE) Properties
The phenomenon of aggregation-induced emission (AIE) is typically observed in complex, sterically hindered molecules where intramolecular rotations are restricted in the aggregated state, leading to enhanced fluorescence. While various functionalized triazole derivatives are known to exhibit AIE, there is no available research to indicate that the simple structure of this compound possesses these properties.
The development of fluorescent probes and sensors is an area where triazole derivatives have found application. However, there is no specific information available on the use of this compound itself as a fluorescent probe or sensor.
Photoelectrochemical Properties
Information regarding the specific photoelectrochemical properties of this compound is not available in the reviewed scientific literature.
Use as Building Blocks in Advanced Materials
The most significant application of this compound in materials science is its role as a versatile, polyfunctional building block for the synthesis of more complex, functional materials mdpi.com. Its structure allows for further chemical modifications, making it a valuable starting material for creating advanced materials with specific properties.
One clear example is its use in the synthesis of annulated 1,2,3-triazoles. For instance, derivatives such as ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate are synthesized from precursors related to the title compound mdpi.com. These formyl-triazole derivatives are valuable starting materials for creating bicyclic systems like beilstein-journals.orgmdpi.commdpi.comtriazolo[4,5-d]pyridazin-4-ones mdpi.com. This demonstrates how the fundamental this compound scaffold can be elaborated upon to generate more complex heterocyclic systems for various applications.
The synthesis process often involves modifying the triazole ring, for example, by introducing a formyl group, which then allows for further cyclization reactions mdpi.com. This versatility makes the this compound structure a key intermediate in organic synthesis for advanced materials mdpi.comnih.gov.
Catalysis and Ligand Design with Ethyl 1h 1,2,3 Triazole 4 Carboxylate
Coordination Chemistry of Triazole Ligands
The 1,2,3-triazole ring is a competent ligand for various transition metals, a property that underpins its use in catalysis. While isosteric with imidazole (B134444) and 1,2,4-triazole (B32235), the 1,2,3-triazole isomer is less common among documented cytochrome P450 (CYP) inhibitors. nih.gov Thermodynamic studies suggest that the lower affinity of 1,2,3-triazole for heme iron, when compared to imidazole or 1,2,4-triazole, is associated with a significant unfavorable entropy term, likely arising from solvent-ligand interactions. nih.gov
Despite a lower intrinsic basicity, 1,2,3-triazoles can effectively ligate to metal centers. nih.gov The coordination versatility of the triazole core has been demonstrated in various systems. For instance, studies on the related 1H-1,2,4-triazole-3-thiol ligand have revealed as many as six different bridging modes when coordinated to cadmium(II), influenced by the anions present in the system. acs.org These modes range from monodentate and bidentate coordination to more complex tridentate and quadridentate bridging, resulting in structures from simple one-dimensional chains to intricate three-dimensional polymers. acs.org
In the context of organometallic chemistry, 4-phenyl-1,2,3-triazoles have been successfully employed as cyclometalating ligands in the synthesis of cationic iridium(III) complexes. acs.org This demonstrates that the triazole ring, in conjunction with an adjacent phenyl group, can participate in C-H activation to form a stable chelate structure with the metal center, a fundamental interaction in many catalytic cycles. acs.org The ability of the triazole ring to act as both a coordinating ligand and a platform for further functionalization makes it a highly adaptable component in ligand design.
Role in Metal-Catalyzed Reactions
Ethyl 1H-1,2,3-triazole-4-carboxylate and its structural analogs are pivotal in various metal-catalyzed reactions, either as substrates, products, or ligands that modulate the catalytic activity.
Copper catalysis is central to the chemistry of 1,2,3-triazoles, extending beyond their initial synthesis. Inexpensive copper(I) compounds are effective catalysts for cascade reactions that produce complex, annulated (ring-fused) 1,2,3-triazoles. nih.gov A notable example is the step-economical synthesis of these annulated systems through a sequence of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by an intramolecular C-H arylation. nih.gov
This one-pot process demonstrates high chemo- and regioselectivity, enabling the formation of one C-C and three C-N bonds in a single, atom-economical transformation. nih.gov The methodology has been used to create triazoles featuring fused six- or seven-membered carbocyclic and heterocyclic rings. nih.gov This copper-catalyzed cascade highlights the utility of the triazole framework in constructing complex molecular architectures from simple precursors. nih.gov
Palladium catalysis offers powerful methods for the functionalization and synthesis of triazole-containing molecules. A one-pot, palladium-catalyzed method has been developed for the synthesis of 4-aryl-1H-1,2,3-triazoles from anti-3-aryl-2,3-dibromopropanoic acids and sodium azide (B81097). organic-chemistry.org This reaction proceeds efficiently in the presence of a palladium catalyst system, typically consisting of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine (B1218219) ligand such as Xantphos, in a solvent like N,N-dimethylformamide (DMF). organic-chemistry.org
The proposed mechanism involves a palladium-catalyzed debrominative decarboxylation of the starting acid to generate a (Z)-β-arylvinyl bromide intermediate. organic-chemistry.org This intermediate then undergoes a cycloaddition with hydrazoic acid (HN₃, formed in situ from sodium azide) to yield the final 4-aryl-1H-1,2,3-triazole product. organic-chemistry.org The reaction is compatible with a range of functional groups on the aryl ring. organic-chemistry.org
| Starting Material | Catalyst System | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| anti-3-Aryl-2,3-dibromopropanoic acids | Pd₂(dba)₃ / Xantphos | DMF | 110°C | 36 h | 58–71% |
Development of Catalytic Systems
The 1,2,3-triazole moiety is not just a synthetic target but also a key component in the development of sophisticated catalytic systems. The structure can be modified to create ligands with tailored electronic and steric properties.
A significant advancement is the use of 1,2,3-triazole-derived mesoionic carbenes (MICs) as ligands in metal catalysis. acs.org These ligands are readily synthesized via CuAAC between an azide and a terminal alkyne, followed by alkylation to form the triazolium salt precursor. acs.orgacs.org These MICs have been shown to form stable and catalytically active complexes with a variety of metals, including gold, silver, rhodium, and ruthenium. acs.org For example, MICs bearing chiral sulfoxide (B87167) groups have been used to create chiral-at-metal complexes that are highly efficient in C-H insertion processes. acs.org
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies
The synthesis of 1,2,3-triazole derivatives is continually evolving, with researchers moving beyond traditional methods to develop more efficient, regioselective, and environmentally friendly strategies. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry," remains a gold standard for its reliability and specificity in forming 1,4-disubstituted 1,2,3-triazoles. researchgate.net However, recent research has focused on expanding the synthetic toolkit.
Emerging synthetic strategies include:
Organocatalytic Cycloadditions : Methods using catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been developed for the [3+2] 1,3-dipolar cycloaddition of β-keto amides with azides, yielding highly functionalized 1,2,3-triazoles at room temperature. researchgate.net
Multi-component Reactions : Researchers have developed one-pot, three-component reactions that combine azides, alkynes, and other reagents like aryl halides or ethers to rapidly assemble 1,4,5-trisubstituted-1,2,3-triazoles with high yield and regioselectivity. scispace.com For instance, a copper-catalyzed reaction of alkynic acid, diesel ether, and azide (B81097) has been used to produce N-alkyl-5-seleno-1,2,3-triazoles. nih.gov
Metal-Free Approaches : To circumvent the potential toxicity of metal catalysts, metal-free methods are being explored. isres.org One such strategy involves the nonmetal-mediated synthesis of 1,4-disubstituted-1,2,3-triazoles from aniline, aromatic ketones, and 4-methylbenzenesulfonohydrazide. scispace.com
Flow Chemistry and Automation : The application of continuous flow technology is being investigated to improve the safety, scalability, and efficiency of triazole synthesis, particularly for reactions involving energetic intermediates like azides.
A recent example is the two-step synthesis of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, which was achieved in high yield by reacting 3-azidopyridine (B1254633) with ethyl 4,4-diethoxy-3-oxobutanoate, followed by acidic hydrolysis. mdpi.com
| Methodology | Key Reagents/Catalysts | Advantages | Reference |
|---|---|---|---|
| Organocatalytic [3+2] Cycloaddition | β-keto amides, azides, DBU | High yields and regioselectivity at room temperature. | researchgate.net |
| Copper-Catalyzed Three-Component Reaction | Alkynic acid, diesel ether, azide, Cu(OAc)₂ | High regioselectivity, simple operation. | nih.gov |
| Temperature-Regulated Synthesis | Alkynes, azides, Copper Bromide | Control over product formation (bis-triazole vs. alkynyl-triazole) by adjusting temperature. | nih.gov |
| Palladium/Copper Bimetallic Catalysis | Alkynes, allyl methyl carbonate, TMSN₃ | Allows for three-component cycloaddition to form allyl-substituted triazoles. | frontiersin.org |
Exploration of New Biological Targets
The 1,2,3-triazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in hydrogen bonding and dipole interactions with biological targets. researchgate.net Derivatives of ethyl 1H-1,2,3-triazole-4-carboxylate are being investigated for a wide array of therapeutic applications, moving beyond established areas into novel biological targets. researchgate.netnih.gov
Initial research highlighted broad activities such as antimicrobial, antiviral, antiproliferative, and anticancer effects. nih.gov More recent studies are pinpointing specific molecular targets and mechanisms of action. For example, certain n-decyloxymethyl derivatives of 1,2,4-triazole-3-carboxamide (a related isomer) have shown potent cytotoxic activity against leukemia cells, inducing cell death at low micromolar concentrations. mdpi.com Molecular docking studies suggest these compounds may act by inhibiting translation initiation through interference with the assembly of the eukaryotic initiation factor 4E (eIF4E). mdpi.com
The versatility of the triazole ring allows it to act as a bioisostere for other functional groups, enhancing biological activity. researchgate.net This has led to its incorporation in a wide range of drug discovery programs.
| Biological Activity | Potential Target/Application | Compound Type/Example | Reference |
|---|---|---|---|
| Anticancer/Antiproliferative | Inhibition of eIF4E assembly; DNA cleavage | n-decyloxymethyl derivatives; General 1,2,3-triazoles | nih.govmdpi.com |
| Antimicrobial | General antibacterial and antifungal agents | Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate derivatives | chemimpex.com |
| Antiviral | Inhibition of viral replication (e.g., Hepatitis C) | 1-hydroxyethoxymethyl derivatives of 5-substituted 1,2,4-triazole-3-carboxamides | mdpi.com |
| Agricultural Fungicide | Control of fungal diseases in crops | Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | chemimpex.com |
| Enzyme Inhibition | Biochemical probes for studying enzyme activities | Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | chemimpex.com |
| Ion Channel Modulation | Potassium channel activators | General 1,2,3-triazoles | nih.gov |
Advanced Material Applications
The utility of this compound extends beyond biology into the realm of materials science. Its rigid, planar structure and capacity for forming stable complexes with metal ions make it an excellent candidate for developing advanced materials. chemimpex.com
Key areas of application include:
Coordination Polymers and MOFs : Triazole derivatives serve as ligands for constructing 3D coordination polymers and metal-organic frameworks (MOFs). isres.org These materials exhibit interesting properties such as high thermal stability, specific mechanical strength, and luminescence, making them suitable for applications in gas storage, catalysis, and sensing. isres.orgchemimpex.com
Functional Building Blocks : The compound is considered a versatile polyfunctional building block. mdpi.com For example, derivatives like ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate can be used to construct more complex annulated (fused-ring) triazole systems, which are precursors to novel functional materials. mdpi.com
Advanced Coatings : The ability of the triazole ring to form stable complexes contributes to its use in developing advanced coatings with enhanced properties. chemimpex.com
Future research is likely to focus on designing triazole-based materials with tailored electronic, optical, and mechanical properties for specific high-tech applications.
Computational and Theoretical Advancements
Computational chemistry has become an indispensable tool for accelerating research on triazole derivatives. Theoretical studies provide deep insights into the structure, reactivity, and properties of these molecules, guiding experimental work.
Recent computational applications include:
Intermolecular Interaction Studies : Hirshfeld surface analysis is employed to visualize and quantify various intermolecular interactions, such as π-π stacking and hydrogen bonds, which govern the packing of molecules in a crystal lattice and influence material properties. mdpi.com
Reaction Mechanism and Regioselectivity : Quantum chemistry studies, often using Density Functional Theory (DFT), are performed to elucidate reaction mechanisms and predict the regioselectivity of synthetic reactions, such as in the ruthenium-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles. mdpi.comdaneshyari.com
Biological Target Prediction : Molecular docking simulations are used to predict how triazole derivatives bind to biological targets, such as enzymes or receptors. This helps in understanding their mechanism of action and in designing more potent and selective drug candidates, as seen in the predicted inhibition of eIF4E by triazole derivatives. mdpi.com
These computational advancements allow for a more rational design of new molecules and materials based on the this compound scaffold.
Integration in Multidisciplinary Research
This compound is increasingly at the nexus of multidisciplinary research, bridging synthetic chemistry, medicinal chemistry, materials science, and agricultural science. Its importance is highlighted by its use in fragment-based drug design and bioorthogonal methodologies, fields that are inherently collaborative. researchgate.net
The research cycle often involves a synergistic approach:
Synthetic Chemistry : Novel derivatives are created using innovative synthetic methods. researchgate.net
Biological/Material Screening : These new compounds are tested for biological activity (e.g., as potential drugs or fungicides) or for their properties as advanced materials. chemimpex.com
Computational Chemistry : Theoretical models are used to understand the observed results, explain structure-activity relationships, and predict the properties of next-generation compounds. mdpi.com
Biochemistry/Pharmacology : Active compounds are studied further to elucidate their precise mechanisms of action and metabolic pathways. chemimpex.com
This integrated approach accelerates the discovery and development of new technologies. The journey of a molecule from a synthetic building block to a potential therapeutic agent or a component in an advanced material showcases the power of combining expertise from various scientific disciplines. chemimpex.com
Q & A
Q. What are the standard synthetic routes for ethyl 1H-1,2,3-triazole-4-carboxylate, and what reagents are critical for regioselective triazole formation?
The compound is primarily synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. Key reagents include copper sulfate (CuSO₄) as a catalyst and sodium ascorbate as a reducing agent to stabilize Cu(I). For example, ethyl 3-(4-butyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate was synthesized using THF/water solvent systems, achieving 41% yield after purification via silica gel chromatography . Regioselectivity (1,4- vs. 1,5-triazole) is controlled by the choice of catalyst and reaction conditions.
Q. How is the structural integrity of this compound confirmed in synthetic studies?
X-ray crystallography is the gold standard for structural confirmation. For instance, ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate was characterized using single-crystal X-ray diffraction, revealing bond lengths (e.g., N–N = 1.34 Å) and angles consistent with triazole geometry . Complementary techniques include ¹H/¹³C NMR and IR spectroscopy. For example, ¹H NMR of analogous triazoles shows characteristic peaks for the ethyl ester group at δ ~4.10 ppm (q, J = 7.1 Hz) and triazole protons at δ ~8.20 ppm .
Q. What solvent systems and purification methods are optimal for isolating this compound derivatives?
Polar aprotic solvents (e.g., THF, DMF) mixed with water are common for CuAAC reactions. Post-synthesis, liquid-liquid extraction (e.g., methylene chloride/water) followed by silica gel chromatography (eluent: CH₂Cl₂/MeOH gradients) effectively isolates products. reports using Biotage flash chromatography with 0–10% methanol gradients for purification .
Advanced Research Questions
Q. How do substituents on the triazole ring influence the compound’s physicochemical properties and biological activity?
Substituents like benzyl or halogenated groups (e.g., 2,4-dichlorobenzyl in ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate) enhance lipophilicity, improving membrane permeability. Computational studies (e.g., molecular docking) correlate substituent electronic effects with binding affinity to biological targets like enzymes or receptors .
Q. What strategies resolve contradictions in reaction yields reported for similar triazole derivatives?
Contradictory yields (e.g., 41% in vs. higher yields in other studies) may arise from variations in catalyst loading, solvent ratios, or heating duration. Factorial design experiments can optimize parameters: for example, adjusting CuSO₄ concentration (0.2–1.0 equiv) and reaction time (24–72 hrs) to identify ideal conditions . Statistical tools like ANOVA help isolate significant variables.
Q. How can computational modeling predict the reactivity of this compound in click chemistry reactions?
Density functional theory (DFT) calculations model transition states and activation energies for CuAAC reactions. Studies on analogous triazoles show that electron-withdrawing groups (e.g., carboxylates) lower the energy barrier for cycloaddition. Molecular dynamics simulations further predict solvent effects on reaction kinetics .
Key Methodological Recommendations
- Regioselectivity Control : Use Cu(I) catalysts for 1,4-triazoles and Ru(II) for 1,5-isomers.
- Structural Analysis : Combine X-ray crystallography with NMR/IR for unambiguous confirmation.
- Yield Optimization : Employ design-of-experiments (DoE) to screen reaction variables systematically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
